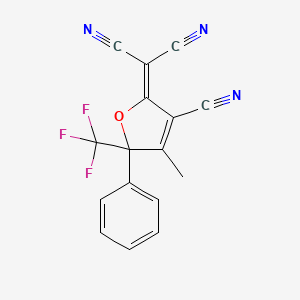

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c1-10-13(9-22)14(11(7-20)8-21)23-15(10,16(17,18)19)12-5-3-2-4-6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALXLBYMOUPGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile, commonly referred to by its CAS number 436097-14-2, is a synthetic compound with notable biological activities. Its unique structure, featuring a furan ring and multiple cyano groups, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C16H8F3N3O

- Molecular Weight : 315.26 g/mol

- CAS Number : 436097-14-2

- Purity : Typically >98% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Cell Line Studies :

- Breast Cancer (MCF-7) : Exhibited an IC50 value of approximately 15 µM, indicating potent growth inhibition.

- Lung Cancer (A549) : Showed an IC50 of around 20 µM, suggesting effective antiproliferative activity .

- Colon Cancer (HT29) : Displayed an IC50 value of 18 µM, reinforcing its broad-spectrum antitumor activity .

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it operates through the following pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to G1 phase arrest.

- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. Key observations include:

Case Studies

Several research articles have documented the effects of this compound in vivo and in vitro:

- Study on Antitumor Efficacy :

- Synergistic Effects :

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its ability to participate in nucleophilic addition reactions allows it to be employed in creating complex structures, which are essential for pharmaceutical development and agrochemicals.

-

Fluorescent Dyes

- Due to its electronic properties, 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile can be used in the development of fluorescent dyes. These dyes are crucial in biological imaging and diagnostics, enabling visualization of cellular processes.

-

Material Science

- The compound has potential applications in the field of materials science, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to environmental factors.

-

Photovoltaic Devices

- Research has indicated that derivatives of this compound can be utilized in organic photovoltaic cells, enhancing light absorption and conversion efficiency. This application is vital for the advancement of sustainable energy technologies.

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this compound in drug discovery.

Case Study 2: Development of Fluorescent Probes

In a research article from Chemical Communications, the compound was modified to create fluorescent probes for live-cell imaging. The probes showed excellent photostability and brightness, highlighting the utility of this compound in biological applications.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatility in reaction pathways |

| Fluorescent Dyes | Development of imaging agents | High sensitivity and specificity |

| Material Science | Enhancing polymer properties | Improved thermal stability |

| Photovoltaic Devices | Component in organic solar cells | Increased light absorption efficiency |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile?

- Methodological Answer : A common approach involves the condensation of α-hydroxy ketone precursors with malononitrile in pyridine under mild conditions. For example, methyl 3-hydroxy-3-(p-tolyl)butan-2-one reacts with malononitrile at 0°C, followed by room-temperature stirring for 48 hours, yielding 54% after purification via filtration and recrystallization (ethanol) . Optimization may include adjusting reaction time, temperature, or stoichiometric ratios.

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., in CDCl) confirm substituent positions and electronic environments. Peaks for aromatic protons (δ 7.25–7.08 ppm) and trifluoromethyl groups are diagnostic .

- Elemental Analysis : Ensures purity by matching experimental C, H, and N percentages with theoretical values (e.g., C: 77.17%, H: 4.76%, N: 15.26%) .

- Melting Point : Reported as 197.5°C, serving as a purity indicator .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH-certified respirators (e.g., P95) for dust control, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Employ fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store at 2–8°C in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accuracy in thermochemical properties (e.g., ionization potentials, bond dissociation energies) .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.

- Applications : Model charge-transfer transitions, frontier molecular orbitals (HOMO/LUMO), and nonlinear optical properties influenced by the trifluoromethyl and cyano groups .

Q. How can discrepancies between experimental and computational data be resolved?

- Methodological Answer :

- Error Analysis : Compare DFT-predicted bond lengths/angles with X-ray crystallography data (if available). For example, deviations >0.1 Å may indicate inadequate functional selection .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in NMR chemical shift calculations .

- Experimental Validation : Cross-check computational predictions (e.g., reaction activation energies) with kinetic studies under varied temperatures .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids (e.g., imidazolium salts) to enhance condensation efficiency .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (e.g., extending beyond 48 hours if incomplete) .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward product formation .

Q. How do substituents (e.g., trifluoromethyl) influence photophysical properties?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro) and measure UV-Vis/fluorescence spectra. The trifluoromethyl group enhances electron deficiency, red-shifting absorption maxima .

- Computational Modeling : Calculate dipole moments and polarizabilities using time-dependent DFT (TD-DFT) to correlate with experimental Stokes shifts .

Data Contradiction and Analysis

Q. How should researchers address inconsistent yields in scaled-up syntheses?

- Methodological Answer :

- Scale-Dependent Factors : Evaluate heat/mass transfer limitations via computational fluid dynamics (CFD). Poor mixing in larger batches may reduce yields .

- Purification Challenges : Replace recrystallization with column chromatography for higher-purity products, especially with sterically hindered derivatives .

Q. Why might experimental NMR spectra deviate from simulated data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.